2-(4'-(Benzyloxy)-[1,1'-biphenyl]-2-yl)acetic acid
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Overview
Description
2-(4’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a benzyloxy group attached to one of the phenyl rings of the biphenyl structure, with an acetic acid moiety attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 4-bromobenzyloxybenzene with 2-biphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of 2-(4’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products. Industrial processes also incorporate advanced purification methods, including high-performance liquid chromatography (HPLC) and distillation, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group and the biphenyl structure allow the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxyphenylacetic acid: Similar structure but lacks the biphenyl moiety.
2-Phenylacetic acid: Contains a phenyl group instead of a biphenyl structure.
4-Phenylmethoxybenzeneacetic acid: Similar structure but with different substitution patterns.
Uniqueness
2-(4’-(Benzyloxy)-[1,1’-biphenyl]-2-yl)acetic acid is unique due to its biphenyl structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-[2-(4-phenylmethoxyphenyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(23)14-18-8-4-5-9-20(18)17-10-12-19(13-11-17)24-15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFWKCCXKASMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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